molecular formula C13H16N6O B2425294 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1448066-32-7

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B2425294
CAS No.: 1448066-32-7
M. Wt: 272.312
InChI Key: LZDYBBLTDPOUFQ-UHFFFAOYSA-N
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Description

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is a synthetic organic molecule that features a triazole ring, a pyridazine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: This step may involve the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazine-triazole intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole or pyridazine rings, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.

    Pyridazine derivatives: Compounds like pyridazine-based inhibitors of phosphodiesterase enzymes.

    Piperidine derivatives: Compounds such as piperidine-based antipsychotics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-10-4-2-3-7-18(10)13(20)11-5-6-12(17-16-11)19-9-14-8-15-19/h5-6,8-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDYBBLTDPOUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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